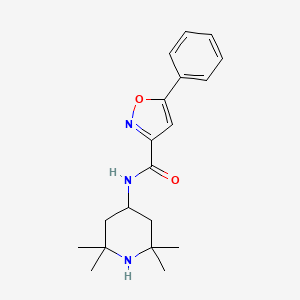![molecular formula C14H20N4O2 B7547706 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea is a chemical compound that has been synthesized for scientific research purposes. It is commonly used in the field of medicinal chemistry to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
科学的研究の応用
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea has a wide range of scientific research applications. It is commonly used as a tool compound to study the mechanism of action of various drugs that target protein kinases. It has been shown to inhibit the activity of several protein kinases, including Aurora A, Aurora B, and FLT3. It is also used in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
作用機序
The mechanism of action of 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea involves the inhibition of protein kinases. Protein kinases are enzymes that play a key role in cell signaling and regulation. They are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of protein kinases, this compound can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects and can modulate the immune system. Additionally, it has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea in lab experiments is that it is a highly specific inhibitor of protein kinases. This allows researchers to study the effects of inhibiting specific protein kinases on cellular processes. However, one limitation is that it may not be suitable for in vivo studies due to its low solubility and poor pharmacokinetic properties.
将来の方向性
There are several future directions for research involving 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea. One direction is to develop new analogs of the compound with improved pharmacokinetic properties and better solubility. Another direction is to study the effects of the compound on other cellular processes, such as autophagy and DNA damage response. Additionally, the compound can be used in combination with other drugs to enhance their therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, this compound is a useful tool compound for studying the mechanism of action of protein kinases and developing new drugs for the treatment of various diseases. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a promising compound for scientific research.
合成法
The synthesis of 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea involves several steps. The starting material is 2-morpholin-4-ylpyridine, which is reacted with cyclopropyl isocyanate to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with a base such as potassium carbonate. The overall yield of the synthesis process is around 50%.
特性
IUPAC Name |
1-cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(17-12-3-4-12)16-10-11-2-1-5-15-13(11)18-6-8-20-9-7-18/h1-2,5,12H,3-4,6-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSVJKGAGOPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)
![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547636.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)